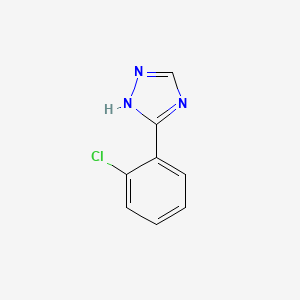

5-(2-chlorophenyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Drug Discovery and Development

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from the ability of the triazole core to interact with a wide array of biological receptors and enzymes with high affinity, owing to its unique electronic characteristics, dipole moment, and capacity for hydrogen bonding. nih.gov Its structural rigidity and favorable solubility profile further enhance its desirability as a core component in drug design. nih.gov The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, demonstrating its versatility and importance in treating a wide range of diseases. wisdomlib.orglifechemicals.com

The biological activities associated with the 1,2,4-triazole nucleus are extensive and varied. This scaffold is perhaps most famously represented in the class of "azole" antifungal agents, which function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov Beyond their antifungal prowess, 1,2,4-triazole derivatives have demonstrated significant potential and clinical success as antiviral, anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.netmdpi.com The ability of this heterocyclic system to serve as a bioisostere for amide, ester, and carboxylic acid groups allows medicinal chemists to modulate a compound's physicochemical properties and biological activity. nih.gov The ongoing global challenge of drug resistance, particularly in bacteria and fungi, has spurred further research into novel 1,2,4-triazole derivatives to develop more potent and selective therapeutic agents. nih.gov

The following table provides a snapshot of some prominent commercially available drugs that feature the 1,2,4-triazole core, illustrating the broad therapeutic impact of this heterocyclic scaffold. nih.govlifechemicals.comnih.govresearchgate.net

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Fluconazole (B54011) | Antifungal | Treatment of fungal infections |

| Itraconazole | Antifungal | Treatment of fungal infections |

| Letrozole | Anticancer | Treatment of breast cancer |

| Anastrozole | Anticancer | Treatment of breast cancer |

| Ribavirin | Antiviral | Treatment of viral infections (e.g., Hepatitis C) |

| Rizatriptan | Antimigraine | Treatment of migraine headaches |

| Alprazolam | Anxiolytic | Treatment of anxiety disorders |

Contextualizing the Research Landscape of 5-(2-chlorophenyl)-1H-1,2,4-triazole Derivatives

Within the broader family of 1,2,4-triazoles, derivatives substituted with halogenated phenyl rings have garnered significant attention for their potent biological activities. The specific compound, this compound, serves as a crucial building block or parent structure for the synthesis of more complex molecules with potential therapeutic applications. The presence of the 2-chlorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Research into derivatives of this core structure has primarily focused on exploring their efficacy as anticancer and antimicrobial agents. nih.govmdpi.com Scientists synthesize new analogues by modifying the parent triazole, often by adding different functional groups or linking it to other bioactive scaffolds, to enhance potency and selectivity. nih.govnih.gov

In the realm of oncology, various studies have synthesized and evaluated novel 1,2,4-triazole derivatives for their cytotoxic effects against human cancer cell lines. For instance, a study on 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, which can be conceptually derived from the triazole scaffold, identified compounds with significant activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov Another area of investigation involves designing these derivatives as enzyme inhibitors, such as aromatase inhibitors, which are critical in hormone-dependent cancers. nih.govresearchgate.net

The antimicrobial potential of these compounds is also a major research focus. The hybridization of the 1,2,4-triazole nucleus with other known antibacterial agents, like quinolones, has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govsci-hub.se The substitution pattern on the phenyl ring, including the position of the chloro group, has been shown to be a critical determinant of antibacterial efficacy. nih.gov

The table below summarizes findings from selected studies on derivatives related to the 5-phenyl-1H-1,2,4-triazole framework, highlighting the compound modifications and their observed biological activities.

Table 2: Selected Biological Activities of 5-phenyl-1H-1,2,4-triazole Derivatives

| Derivative Class/Compound | Modification | Target/Assay | Finding (IC₅₀/MIC) |

|---|---|---|---|

| Butane-1,4-dione derivative (10a) | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) substitution | Cytotoxicity vs. HeLa cell line | IC₅₀ = 5.6 µM |

| Butane-1,4-dione derivative (10d) | 1-(4-bromophenyl)-4-(2,4-dichlorophenyl) substitution | Cytotoxicity vs. HeLa cell line | IC₅₀ = 9.8 µM |

| N-acetyl Schiff base (6d) | Schiff base of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol | Cytotoxicity vs. DU145 (prostate cancer) | IC₅₀ = 49.80 µM |

| N-acetyl Schiff base (6d) | Schiff base of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol | Carbonic Anhydrase I (hCAI) Inhibition | Kᵢ = 9.26 µM |

| Clinafloxacin-triazole hybrid (14a) | Hybrid with 4-tolyl group at N-4 of triazole | Antibacterial vs. MRSA | MIC = 0.25 µg/mL |

| Clinafloxacin-triazole hybrid (14c) | Hybrid with 2,4-difluorophenyl group at N-4 of triazole | Antibacterial vs. MRSA | MIC = 0.25 µg/mL |

IC₅₀ = half maximal inhibitory concentration; MIC = minimum inhibitory concentration; Kᵢ = inhibition constant; MRSA = Methicillin-resistant Staphylococcus aureus.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJUBANPLITKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427901 | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56015-92-0 | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Chlorophenyl 1h 1,2,4 Triazole and Its Advanced Derivatives

Conventional Synthetic Routes and their Adaptations for Chlorophenyl-Triazole Scaffolds

The synthesis of 1,2,4-triazole (B32235) rings, including those substituted with a chlorophenyl group, has traditionally been accomplished through several reliable cyclization strategies. A common and longstanding method involves the reaction of carboxylic acid derivatives with hydrazine-containing compounds. For the synthesis of chlorophenyl-triazole scaffolds, this often entails the condensation of a 2-chlorobenzoyl derivative with an appropriate nitrogen-rich precursor.

One of the primary conventional routes is the Einhorn-Brunner reaction or its variations, which involves the reaction of hydrazines with diacylamines. Another widely employed method is the Pellizzari reaction, which achieves the cyclization of an acylhydrazide with an amide. Adaptations of these methods for synthesizing 5-(2-chlorophenyl)-1H-1,2,4-triazole typically start from 2-chlorobenzohydrazide. This precursor can be reacted with various C1-N sources, such as formamide (B127407) or formamidine, to construct the triazole ring. organic-chemistry.org

A significant pathway involves the cyclization of N-acylamidrazones, which are themselves formed from the condensation of an acyl hydrazide and an amidine. researchgate.net Furthermore, copper-catalyzed oxidative coupling reactions have been developed to form the N-N and N-C bonds necessary for the triazole core in a sequential manner, often using readily available starting materials. organic-chemistry.org

Multi-step sequences are also common for creating more complex derivatives. For instance, a synthesis might begin with the formation of a core triazole structure, such as 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which can then undergo further functionalization. nih.govnih.gov These subsequent reactions, including deamination or the introduction of new side chains via alkylation, allow for the diversification of the basic chlorophenyl-triazole scaffold. nih.gov

Exploration of Modern and Sustainable Synthetic Strategies

In recent years, the field of organic synthesis has shifted towards more efficient and environmentally benign methodologies. Green chemistry principles have driven the adoption of alternative energy sources to promote reactions, leading to significant improvements in the synthesis of 1,2,4-triazoles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rjptonline.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov

For the synthesis of 1,2,4-triazole derivatives, MAOS has been successfully applied to various cyclization reactions. For example, the reaction of hydrazines and formamide to form the triazole ring can be completed in minutes under microwave irradiation, without the need for a catalyst. organic-chemistry.org Studies have shown that reactions which might take several hours using traditional refluxing can be completed in 10-25 minutes with significantly higher yields under microwave conditions. nih.gov This efficiency makes MAOS particularly suitable for the rapid generation of compound libraries for chemical and biological screening. nih.govyu.edu.jo

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 290 minutes | 78% | nih.gov |

| Microwave Irradiation | 10-25 minutes | 97% | nih.gov |

A comparative example of conventional vs. microwave-assisted synthesis for a 1,2,4-triazole derivative.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves to drive chemical reactions. The process, known as sonochemistry, involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. asianpubs.orgmdpi.com

This method has been effectively used for the one-pot synthesis of various 1,2,4-triazole derivatives, often providing improved yields and selectivities in shorter reaction times compared to silent (non-sonicated) reactions. researchgate.netasianpubs.org Research comparing conventional methods with ultrasound-assisted protocols for the synthesis of N-substituted 5-aryl-1,2,4-triazoles demonstrated a significant enhancement in efficiency. The ultrasound-assisted approach yielded products in 75-89% within 40-80 minutes, whereas the conventional method required 16-26 hours to achieve lower to moderate yields of 60-75%. mdpi.com The use of ultrasound irradiation is valued for its operational simplicity and energy efficiency. mdpi.comresearchgate.net

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Protocol | 16-26 hours | 60-75% | mdpi.com |

| Ultrasound-Assisted Protocol | 40-80 minutes | 75-89% | mdpi.com |

Comparison of conventional vs. ultrasound-assisted synthesis for N-substituted 1,2,4-triazole acetamide (B32628) derivatives.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and its derivatives is highly dependent on the strategic preparation of key precursors and the subsequent manipulation of functional groups. The primary precursors typically include a source for the 2-chlorophenyl moiety and the building blocks for the triazole ring.

A common starting material is 2-chlorobenzoyl chloride or 2-chlorobenzoic acid, which is converted into an essential intermediate like 2-chlorobenzohydrazide. This hydrazide is a versatile precursor that can be reacted with various reagents to form the triazole ring. frontiersin.org Another critical class of precursors are imidates, such as ethyl benzimidates, which can be reacted with hydrazines to form the triazole heterocycle. yu.edu.jo

Once the chlorophenyl-triazole scaffold is assembled, functional group transformations are employed to create advanced derivatives. researchgate.net These transformations allow for the introduction of diverse chemical functionalities, which can modulate the compound's properties. Common transformations include:

N-Alkylation: The nitrogen atoms of the triazole ring can be alkylated to introduce various substituents. For example, treatment of a triazole with ethyl bromoacetate (B1195939) can introduce an ester group, which can be further converted into a hydrazide. nih.gov

Formation of Schiff Bases: Amine or hydrazide functionalities on the triazole scaffold can be condensed with aldehydes or ketones to form Schiff bases (imines). nih.gov

Mannich Reactions: Schiff bases derived from triazoles can undergo Mannich reactions with formaldehyde (B43269) and a secondary amine to yield Mannich bases, adding further complexity to the molecular structure. nih.gov

Conversion to Thiones: The triazole ring can be functionalized to include a thione group, for example, by reacting a hydrazide intermediate with carbon disulfide. This creates a triazole-thione, a versatile intermediate for further synthesis. rjptonline.org

These multi-step synthetic sequences, involving careful precursor synthesis followed by targeted functional group interconversions, provide access to a wide array of advanced derivatives built upon the this compound core. nih.govfrontiersin.org

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent, base, catalyst, temperature, and reaction time can have a profound impact on the outcome of the synthesis.

Systematic studies are often conducted to identify the optimal conditions. For instance, in triazole syntheses, a range of solvents from polar protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, DMF) and non-polar (e.g., toluene) are screened to find the medium that best facilitates the reaction. researchgate.net The selection of a suitable base (e.g., K₂CO₃, NEt₃) and catalyst (e.g., CuI) is also critical for promoting the desired cyclization and maximizing yield. researchgate.net

| Parameter | Variation | Effect on Reaction | Reference |

| Solvent | Polar Protic vs. Aprotic | Polar protic solvents like water were found to be superior for certain fused triazole syntheses. | researchgate.net |

| Temperature | 0°C vs. 60°C | Temperature can affect the reactivity of intermediates, influencing product distribution and yield. | scispace.com |

| Catalyst | Cu(I) vs. Ag(I) | The choice of metal catalyst can determine the regioselectivity, leading to different isomers. | frontiersin.org |

| Energy Source | Conventional vs. Microwave | Microwave irradiation significantly reduces reaction time and increases yield. | nih.gov |

Table illustrating the impact of various reaction parameters on triazole synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 5-(2-chlorophenyl)-1H-1,2,4-triazole, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton. This includes a signal for the proton attached to a nitrogen atom in the triazole ring (N-H), which is typically broad and appears downfield. A sharp singlet for the C-H proton on the triazole ring would also be expected. The 2-chlorophenyl group would present a more complex pattern consisting of four protons in the aromatic region, with their chemical shifts and splitting patterns dictated by their proximity to the chlorine atom and the triazole ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Two signals would correspond to the carbon atoms of the triazole ring. Six additional signals would be expected for the carbons of the 2-chlorophenyl substituent, with the carbon directly bonded to the chlorine atom (C-Cl) and the carbon attached to the triazole ring being readily identifiable by their characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table is predictive, based on general chemical shift values for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ ppm) | Assignment | Expected Multiplicity |

| ¹H | > 10.0 | N-H of triazole ring | Broad Singlet |

| ¹H | 8.0 - 8.5 | C-H of triazole ring | Singlet |

| ¹H | 7.3 - 7.8 | Ar-H (4 protons) | Multiplets |

| ¹³C | ~150 - 160 | C5 of triazole (attached to phenyl) | Singlet |

| ¹³C | ~140 - 150 | C3 of triazole | Singlet |

| ¹³C | 125 - 140 | Aromatic carbons (6 carbons) | Singlets |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₆ClN₃), the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two distinct peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak, with the (M+2)⁺ peak having roughly one-third the intensity of the (M)⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI-MS) would induce fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for 1,2,4-triazoles include the loss of a stable nitrogen molecule (N₂), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the bond between the phenyl and triazole rings.

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on the molecular formula C₈H₆ClN₃ and common fragmentation patterns.

| m/z (for ³⁵Cl) | Possible Fragment Ion | Fragment Lost |

| 179 | [C₈H₆ClN₃]⁺ | Molecular Ion (M⁺) |

| 151 | [C₈H₆Cl]⁺ | N₂ |

| 111 | [C₆H₄Cl]⁺ | C₂H₂N₃ |

| 77 | [C₆H₅]⁺ | C₂HClN₃ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the triazole ring. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=N and N=N stretching vibrations within the heterocyclic triazole ring typically result in absorptions in the 1400-1600 cm⁻¹ region. ijsr.net The presence of the chlorophenyl group would be confirmed by aromatic C=C stretching bands and C-H bending vibrations. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | 1,2,4-Triazole (B32235) Ring |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1400 - 1600 | C=N and N=N Stretch | 1,2,4-Triazole Ring |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| < 800 | C-Cl Stretch | Chlorophenyl Group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. While standard MS can confirm the molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C₈H₆ClN₃ by matching the experimentally measured exact mass to the theoretically calculated mass (179.0299 for the ³⁵Cl isotope). This confirmation is a crucial step in verifying the identity of a newly synthesized compound.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. A key piece of information would be the dihedral angle between the plane of the 2-chlorophenyl ring and the 1,2,4-triazole ring, which describes the rotational orientation of the two rings relative to each other. nih.gov Furthermore, the crystal structure would reveal how the molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding involving the triazole N-H group and potential π–π stacking between the aromatic rings. nih.govcardiff.ac.uk This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Application of Advanced Optical Spectroscopies (e.g., SERS, UV-Vis) in Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) are advanced optical techniques used to study the electronic properties of molecules and their interactions with surfaces.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, which contains conjugated aromatic and heterocyclic rings, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π→π* electronic transitions. ijsr.netnih.gov

SERS is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed onto a roughened metal surface, such as silver or copper. researchgate.netresearchgate.net It can provide detailed vibrational information about the molecule-surface interaction. A SERS study of this compound could reveal its orientation upon adsorption and identify which atoms, likely the lone-pair-bearing nitrogen atoms of the triazole ring, are involved in binding to the metal surface. researchgate.net This is particularly useful in fields like corrosion inhibition and sensor development.

Structure Activity Relationship Sar Investigations of 5 2 Chlorophenyl 1h 1,2,4 Triazole Derivatives

Systematic Ligand Modification and its Influence on Bioactivity

The biological profile of 5-(2-chlorophenyl)-1H-1,2,4-triazole derivatives can be significantly altered through systematic modifications of its core structure. Researchers have explored various substitutions on both the phenyl ring and the triazole heterocycle to enhance potency and selectivity for different biological targets.

Analysis of Substitutions on the 2-Chlorophenyl Moiety

The 2-chlorophenyl group at the 5-position of the 1,2,4-triazole (B32235) ring plays a critical role in the biological activity of these compounds. The position and nature of substituents on this aromatic ring can profoundly impact the molecule's interaction with its biological target.

SAR studies on related 4,5-disubstituted-1,2,4-triazole-3-thiones have demonstrated the importance of the substitution pattern on the phenyl ring for antibacterial activity. For instance, in a series of 5-(3-chlorophenyl) derivatives, the introduction of a 2,4-dichlorophenyl group at the 4-position of the triazole ring resulted in the highest antibacterial activity against Bacillus cereus, even surpassing the efficacy of standard antibiotics like ampicillin (B1664943) and cefuroxime. benthamdirect.com This suggests that increasing the halogenation on the N-phenyl ring can be a favorable strategy for enhancing antibacterial potency.

In the context of anticancer activity, a novel series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives were designed as p53-MDM2 interaction inhibitors. In vitro antiproliferative assays against A549, U87, and HL60 cell lines revealed that several derivatives exhibited significant inhibitory activity. Notably, compound 6h in this series demonstrated potent antitumor activity with IC50 values of 3.854, 4.151, and 17.522 μM against the three cell lines, respectively, highlighting it as a promising lead for further optimization. researchgate.net

The following table summarizes the effect of substitutions on the phenyl ring of related 1,2,4-triazole derivatives on their biological activity.

| Compound Series | Substitution on Phenyl Ring | Biological Activity | Key Findings | Reference |

| 4,5-disubstituted-1,2,4-triazole-3-thiones | 5-(3-chlorophenyl), 4-(2,4-dichlorophenyl) | Antibacterial | Highest activity against Bacillus cereus | benthamdirect.com |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | Varied substitutions | Anticancer (p53-MDM2 inhibition) | Compound 6h showed potent and broad-spectrum activity | researchgate.net |

Variations and their Effects on the 1,2,4-Triazole Heterocycle

Modifications to the 1,2,4-triazole ring itself, such as the introduction of different functional groups or the formation of fused ring systems, are a common strategy to modulate the biological activity of these compounds. The nitrogen atoms of the triazole ring are key interaction points and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The conversion of 1,2,4-triazoles to their thione/thiol tautomers is a widely explored modification. A broad range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects, have been reported for 1,2,4-triazole-3-thione and -3-thiol derivatives. researchgate.net The presence of the sulfur atom adjacent to the triazole moiety often enhances the pharmacological activity compared to the parent triazole. researchgate.net

For example, a series of 4,5-disubstituted-1,2,4-triazole-3-thiones were synthesized and evaluated for their anticonvulsant activity. Several compounds were found to be active in the maximal electroshock (MES) test, a common screening model for anticonvulsants. nih.gov This indicates that the triazole-thione scaffold can serve as a valuable template for the development of new central nervous system active agents.

The table below illustrates how variations on the 1,2,4-triazole heterocycle can impact biological outcomes.

| Triazole Variation | Biological Activity | Key Findings | Reference |

| 1,2,4-triazole-3-thione | Anticancer, Antimicrobial, Anticonvulsant | Enhanced potency compared to parent triazoles | researchgate.net |

| 4,5-disubstituted-1,2,4-triazole-3-thiones | Anticonvulsant | Active in the maximal electroshock (MES) test | nih.gov |

Elucidation of Key Pharmacophoric Features for Targeted Biological Activities

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. For this compound derivatives, understanding these features is critical for the rational design of more potent and selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2).

A pharmacophore model for selective COX-2 inhibitors was developed based on known active compounds. This model identified key features including a hydrogen bond acceptor and two aromatic rings (Ring A and Ring B). nih.gov A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were then evaluated against this model. The results indicated that many of these triazole derivatives could effectively fit the proposed pharmacophore geometry, suggesting their potential as selective COX-2 inhibitors. nih.gov Docking studies further supported these findings, revealing that the triazole derivatives could bind favorably within the COX-2 active site, showing a clear preference over the COX-1 isoform. nih.gov

The key pharmacophoric features for COX-2 inhibition by phenyl-1,2,4-triazole derivatives are summarized below:

| Pharmacophoric Feature | Description | Importance for Activity | Reference |

| Hydrogen Bond Acceptor | Typically a heteroatom with a lone pair of electrons. | Crucial for interaction with key amino acid residues in the enzyme's active site. | nih.gov |

| Aromatic Ring A | A planar, cyclic, conjugated system. | Involved in hydrophobic and/or pi-stacking interactions within the active site. | nih.gov |

| Aromatic Ring B | A second planar, cyclic, conjugated system. | Contributes to the overall binding affinity and selectivity for the target enzyme. | nih.gov |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its ability to adopt different spatial orientations (conformation) are fundamental aspects of its interaction with biological macromolecules. For derivatives of this compound, understanding these stereochemical and conformational properties is essential for a complete SAR analysis.

Conformational studies on related 1,4- and 1,5-substituted 1,2,3-triazole amino acids have revealed that the substitution pattern significantly influences the conformational preferences of the triazole ring. kaust.edu.sa For instance, 1,5-disubstituted triazoles exhibit a greater number of low-energy conformers compared to their 1,4-disubstituted counterparts, leading to greater structural diversity. kaust.edu.sa This flexibility can allow the molecule to adopt the optimal conformation for binding to a specific biological target.

In Vitro and in Silico Biological Activity Profiling

Antimicrobial Efficacy Assessment

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens.

Antibacterial Spectrum and Potency

Derivatives of 1,2,4-triazole have been reported to exhibit broad-spectrum antibacterial activity. The introduction of different substituents on the triazole or phenyl ring can significantly influence their potency and spectrum of action. For instance, certain Schiff base derivatives and compounds incorporating other heterocyclic moieties have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. However, specific Minimum Inhibitory Concentration (MIC) values for 5-(2-chlorophenyl)-1H-1,2,4-triazole against various bacterial strains are not documented in the available literature.

Antifungal Spectrum and Potency

The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. While many substituted 1,2,4-triazole derivatives have been synthesized and tested for their antifungal properties, specific data on the antifungal spectrum and potency (e.g., MIC values) of this compound are not available.

Anticancer Activity Evaluation

The 1,2,4-triazole scaffold has been identified as a promising template for the design of novel anticancer agents. Various derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis. Studies have shown that the nature and position of substituents on the 1,2,4-triazole and associated aromatic rings are critical for cytotoxic activity. Specific IC50 values for this compound against different cancer cell lines have not been reported in the reviewed literature.

Other Pharmacological Modalities

In addition to antimicrobial and anticancer activities, the 1,2,4-triazole core has been explored for other pharmacological properties, including antioxidant and anti-inflammatory effects.

Antioxidant Properties

Several studies on 1,2,4-triazole derivatives have reported their potential as antioxidant agents. The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is believed to be responsible for this activity. The antioxidant capacity can be influenced by the electronic properties of the substituents on the heterocyclic and aromatic rings. However, specific antioxidant activity data for this compound is not available.

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-triazole derivatives has also been investigated. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. By inhibiting these enzymes, the production of prostaglandins, which are mediators of inflammation, is reduced. While various substituted 1,2,4-triazoles have shown promising anti-inflammatory activity in in vitro assays, there is no specific information available regarding the anti-inflammatory effects of this compound.

Anticonvulsant Activities

The 1,2,4-triazole scaffold is a well-established core in the development of novel anticonvulsant agents. zsmu.edu.uajapsonline.com Research has shown that derivatives bearing a chlorophenyl moiety exhibit significant activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.

One study reported the synthesis and anticonvulsant evaluation of 5-(2-chlorophenyl)-7H-pyrido[4,3-f]- nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govdiazepines. This series of compounds, which incorporates the 5-(2-chlorophenyl)-1,2,4-triazole moiety into a more complex fused ring system, demonstrated potent activity in the anti-pentylenetetrazole (PTZ) model, indicating potential efficacy against absence seizures. nih.gov

Other related structures, such as 4,5-disubstituted-1,2,4-triazole-3-thiones, have also shown promising anticonvulsant properties. For instance, 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione displayed strong activity in the MES test, with an ED₅₀ value of 38.5 mg/kg. nih.gov Similarly, a series of 5-(3-chlorophenyl)-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated in the 6 Hz psychomotor seizure model, a test for identifying agents that may treat therapy-resistant epilepsy. These compounds were found to be 2 to 3 times more potent than the established antiepileptic drug valproic acid in this model. nih.govunifi.it The mechanism for many of these triazole derivatives is believed to involve the modulation of voltage-gated sodium channels.

| Compound Name | Seizure Model | Observed Activity | Reference |

|---|---|---|---|

| 5-(2-chlorophenyl)-7H-pyrido[4,3-f]- nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govdiazepines | Pentylenetetrazole (PTZ) | Potent anti-PTZ activity | nih.gov |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Maximal Electroshock (MES) | ED₅₀ = 38.5 mg/kg | nih.gov |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | 6 Hz Psychomotor Seizure | ED₅₀ = 59.7 to 136.2 mg/kg | nih.govunifi.it |

| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427) | 6 Hz Psychomotor Seizure | ED₅₀ = 40.9 to 64.9 mg/kg | nih.govunifi.it |

Plant Growth Regulation

The triazole functional group is a cornerstone of a major class of plant growth regulators (PGRs). researchgate.netrjptonline.org These compounds primarily act by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation. researchgate.netnih.gov This inhibition leads to a more compact plant stature, increased root-to-shoot ratio, and often, enhanced stress tolerance. The key enzyme inhibited by triazole PGRs is kaurene oxidase, a cytochrome P450 monooxygenase involved in the gibberellin synthesis pathway. researchgate.net

Prominent examples of triazole PGRs include Paclobutrazol (PBZ) and Uniconazole. Both compounds contain a 1,2,4-triazole ring and a 4-chlorophenyl group. PBZ, chemically (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is known to reduce shoot growth in various fruit trees and other crops. nih.govresearchgate.net Uniconazole, (E)-(RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, is also widely used to control growth in ornamental plants. indexcopernicus.com

| Compound Name | Primary Mechanism | Key Effects | Reference |

|---|---|---|---|

| Paclobutrazol (PBZ) | Inhibition of gibberellin biosynthesis | Reduces stem elongation, increases stress tolerance | nih.govresearchgate.net |

| Uniconazole | Inhibition of gibberellin biosynthesis | Controls growth in ornamental plants | indexcopernicus.com |

| General Triazole Fungicides (e.g., Propiconazole) | Inhibition of gibberellin biosynthesis | Can influence plant growth and hormonal balance | researchgate.net |

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile scaffold for designing inhibitors of various enzymes, owing to the ability of its nitrogen atoms to coordinate with metal ions in enzyme active sites. isp.edu.pk Derivatives of 5-aryl-1H-1,2,4-triazole have been investigated for their inhibitory activity against a wide range of enzymes. researchgate.net

Studies on derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole revealed moderate to good inhibitory effects against lipase (B570770) and urease. researchgate.net For example, certain Mannich base derivatives in this series showed high inhibitory effects against urease with IC₅₀ values as low as 12.39 µg/mL. researchgate.net Another study focusing on compounds derived from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide identified potent pancreatic lipase inhibitors.

Furthermore, other research has explored azinane-triazole-based compounds as inhibitors of enzymes relevant to neurological disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and metabolic diseases, like α-glucosidase. nih.govacs.org These studies highlight the broad potential of the substituted 1,2,4-triazole framework to serve as a template for developing targeted enzyme inhibitors for therapeutic purposes. nih.govisp.edu.pk

| Compound Class/Derivative | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Urease | High inhibition (IC₅₀ = 12.39 ± 0.35 µg/mL for one derivative) | researchgate.net |

| Derivatives of 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide | Pancreatic Lipase | Potent inhibition identified | |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | Active as inhibitors | nih.govacs.org |

| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | Active as inhibitors | nih.govacs.org |

| Azinane-triazole derivatives | α-Glucosidase | Active as inhibitors | nih.govacs.org |

Mechanistic Pharmacology and Molecular Target Identification

Target Enzyme Inhibition Kinetics and Binding Site Characterization

While direct kinetic studies on 5-(2-chlorophenyl)-1H-1,2,4-triazole are limited for some enzymes, research on structurally related 1,2,4-triazole (B32235) derivatives provides valuable insights into its potential inhibitory activities.

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents that target the enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. The primary mechanism of action for triazole-based antifungals involves the inhibition of this cytochrome P450-dependent enzyme. This inhibition disrupts the fungal cell membrane, leading to cell growth arrest and death. nih.gov

Research into the anti-inflammatory potential of 1,2,4-triazole derivatives has identified lipoxygenase (LOX) as a possible target. A study on a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, which are structurally related to this compound, demonstrated significant inhibitory activity against soybean 15-lipoxygenase (15-LOX). nih.gov

The inhibitory capabilities of these compounds were evaluated in vitro, and several derivatives exhibited potent activities with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are important for determining the 15-LOX inhibitory activities. nih.govacs.org

| Compound | IC50 (μM) against 15-LOX |

|---|---|

| Compound 7k | 17.43 ± 0.38 |

| Compound 7o | 19.35 ± 0.71 |

| Compound 7m | 23.59 ± 0.68 |

| Compound 7b | 26.35 ± 0.62 |

| Compound 7i | 27.53 ± 0.82 |

Data from a study on 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives. nih.gov

DNA gyrase is a well-established target for antibacterial agents. While some triazole-containing compounds have been investigated as DNA gyrase inhibitors, specific studies on the inhibitory activity of this compound against this enzyme are not available in the reviewed literature. Research in this area has focused on other heterocyclic scaffolds, such as pyrazole (B372694) derivatives, which have shown potent inhibition of DNA gyrase. nih.gov A recent study described triazole-containing inhibitors of Mycobacterium tuberculosis DNA gyrase, highlighting the potential for this class of compounds to target this enzyme. nih.gov

Serine proteases are a large family of enzymes with diverse physiological roles, making them attractive targets for therapeutic intervention. While various classes of compounds have been developed as serine protease inhibitors, there is no specific information in the reviewed literature regarding the inhibition of serine proteases by this compound or its closely related derivatives. nih.govmdpi.com

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. A study on derivatives of 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide, which are structurally similar to this compound, investigated their pancreatic lipase inhibitory activities.

Among the synthesized compounds, one derivative, designated as molecule 2e, was identified as the most potent inhibitor with an IC50 value of 112.3 ± 5.1 µM.

| Compound | IC50 (μM) against Pancreatic Lipase |

|---|---|

| Molecule 2e | 112.3 ± 5.1 |

Data from a study on derivatives of 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide.

Ligand-Receptor Interaction Analysis through Computational Modeling

Computational modeling, including molecular docking and molecular dynamics simulations, has been employed to understand the potential binding modes and interactions of 1,2,4-triazole derivatives with various biological targets.

For Fungal 14α-Demethylase (CYP51) , docking studies have consistently shown that the 1,2,4-triazole ring of inhibitors can coordinate with the heme iron of the enzyme. The substituent groups on the triazole core, such as the chlorophenyl group, are predicted to form hydrophobic and van der Waals interactions with the amino acid residues in the active site, thereby stabilizing the enzyme-inhibitor complex. nih.govnih.govfrontiersin.org

In the context of Lipoxygenase Inhibition , computational studies on 4-chlorophenyl-N-furfuryl-1,2,4-triazole derivatives have supported the in vitro findings. Docking simulations suggest that these compounds can fit into the active site of the enzyme, and the interactions with key residues contribute to their inhibitory activity. nih.gov

Regarding Pancreatic Lipase Inhibition , molecular docking of the active derivative "molecule 2e" revealed that it binds within the binding pocket of the enzyme. The predicted interactions are primarily weak, non-covalent forces, including interactions with amino acid residues such as Ile79, Asp80, Val260, Arg257, and His264.

For DNA Gyrase and Serine Protease , due to the lack of experimental data on the inhibitory activity of this compound, specific computational modeling studies for this compound with these enzymes are not available in the reviewed literature.

Cellular Pathway Modulation and Downstream Effects

Compounds containing the 1,2,4-triazole scaffold are known to interact with a variety of biological receptors and enzymes, owing to their distinct physicochemical properties like dipole character, hydrogen bonding capacity, and structural rigidity. nih.gov This allows them to modulate several key cellular pathways, leading to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Modulation of Sterol Biosynthesis in Fungi: A primary mechanism of action for many 1,2,4-triazole derivatives is the disruption of fungal cell membrane integrity. nih.gov They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Downstream Effects: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death. nih.gov This is the established mechanism for widely used triazole antifungal drugs. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: Several 1,2,4-triazole derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells through various pathways.

p53 Pathway Activation: Certain novel 1,2,4-triazole compounds have been identified as inducers of apoptosis by targeting the p53 tumor suppressor pathway. researchgate.net By potentially inhibiting the interaction between p53 and its negative regulator, MDM2, these compounds can lead to an increase in the cellular levels of p53. researchgate.net

Downstream Effects: Elevated p53 levels can trigger cell cycle arrest, typically at the G2/M phase, and activate the intrinsic apoptotic cascade, leading to the elimination of cancer cells. researchgate.net

ROS and Autophagy-Dependent Apoptosis: While studied in a closely related 1,2,3-triazole analog, a relevant mechanism for this class of compounds is the induction of reactive oxygen species (ROS). nih.gov

Downstream Effects: The increase in ROS can lead to mitochondrial membrane depolarization, which in turn triggers autophagy and apoptosis, demonstrating a crosstalk between these two cell death mechanisms. nih.gov

Inhibition of Inflammatory Pathways: The 1,2,4-triazole scaffold has been identified as a novel platform for developing anti-inflammatory agents. nih.gov

Targeting FLAP: Specific derivatives have been shown to be potent antagonists of the 5-lipoxygenase-activating protein (FLAP). nih.gov FLAP is essential for the cellular biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov

Downstream Effects: By inhibiting FLAP, these compounds selectively suppress the formation of leukotriene B4 (LTB4) and other leukotrienes without affecting other related pathways. nih.gov This leads to a reduction in inflammatory responses such as leukocyte chemoattraction. nih.gov

Modulation of Neurological Pathways: Certain substituted 1,2,4-triazole-3-thione derivatives have been investigated for their anticonvulsant properties.

Voltage-Gated Sodium Channels (VGSCs): A study on 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a structural analog, found that its anticonvulsant activity results, at least in part, from its influence on voltage-gated sodium channels. researchgate.net

Downstream Effects: Modulation of VGSCs can stabilize neuronal membranes and reduce the excessive and synchronous neuronal firing that characterizes seizures.

The table below summarizes the cellular pathways modulated by the broader class of 1,2,4-triazole derivatives.

| Pathway | Molecular Target | Downstream Effects | Compound Class/Example |

| Fungal Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Depletion of ergosterol, accumulation of toxic sterols, disruption of fungal cell membrane. nih.gov | General 1,2,4-Triazoles nih.gov |

| Cancer Cell Apoptosis | p53/MDM2 Pathway | Increased p53 levels, cell cycle arrest (G2/M), induction of apoptosis. researchgate.net | Thiazolo[3,2-b] nih.govnih.govnih.govtriazoles researchgate.net |

| Inflammatory Response | 5-Lipoxygenase-Activating Protein (FLAP) | Selective suppression of leukotriene biosynthesis, reduced inflammation. nih.gov | 4,5-Diaryl-1,2,4-triazoles nih.gov |

| Neuronal Excitability | Voltage-Gated Sodium Channels (VGSCs) | Stabilization of neuronal membranes, reduction of hypersynchronous firing. researchgate.net | 5-(3-chlorophenyl)-1,2,4-triazole-3-thione researchgate.net |

Investigation of Drug Resistance Mechanisms (where applicable to the compound's class)

The global spread of drug resistance is a major challenge, particularly in the context of antimicrobial and anticancer therapies, and it necessitates the development of novel therapeutic agents. nih.gov The 1,2,4-triazole class of compounds is not immune to resistance mechanisms, especially in its role as antifungal agents (azoles). Understanding these mechanisms is critical for designing new derivatives that can overcome or bypass them.

Mechanisms of Azole Antifungal Resistance:

Target Site Modification: The most common mechanism of resistance involves alterations in the target enzyme, CYP51 (also known as Erg11). Point mutations in the ERG11 gene can lead to amino acid substitutions that decrease the binding affinity of the triazole drug to the enzyme, reducing its inhibitory effect.

Target Overexpression: Increased expression of the ERG11 gene results in higher cellular concentrations of the CYP51 enzyme. This requires a higher intracellular concentration of the drug to achieve effective inhibition, thereby conferring resistance.

Efflux Pump Overexpression: Fungal cells can actively transport triazole drugs out of the cell using efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families. Overexpression of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) is a major contributor to multidrug resistance, preventing the drug from reaching its intracellular target at a sufficient concentration.

Alterations in the Biosynthetic Pathway: Fungi may develop mutations in other enzymes within the ergosterol biosynthesis pathway, such as a defect in the C5-6 sterol desaturase, which can block the production of toxic sterols that would otherwise accumulate due to CYP51 inhibition.

The development of novel 1,2,4-triazole derivatives often aims to create molecules that are less susceptible to these resistance mechanisms, for instance, by having a higher affinity for mutated targets or by being poor substrates for efflux pumps. nih.gov

The table below outlines common resistance mechanisms observed for the triazole class of antifungal agents.

| Resistance Mechanism | Description | Key Genes Involved |

| Target Site Modification | Point mutations in the target enzyme reduce drug binding affinity. | ERG11 / CYP51 |

| Target Overexpression | Increased production of the target enzyme requires higher drug concentrations for inhibition. | ERG11 / CYP51 |

| Efflux Pump Overexpression | Active removal of the drug from the cell, preventing it from reaching its target. | CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter) |

| Pathway Alteration | Mutations downstream of the target enzyme prevent the accumulation of toxic sterol intermediates. | ERG3 (C5-6 sterol desaturase) |

Computational Chemistry and in Silico Approaches in Drug Design

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 1,2,4-triazole (B32235) derivatives, DFT methods are employed to compute a variety of molecular properties that govern their behavior.

Detailed research findings indicate that DFT calculations are used to determine optimized molecular geometries, including bond lengths and angles, which show good correlation with experimental data from X-ray crystallography. scispace.com These calculations are also crucial for understanding the tautomeric equilibrium in triazole systems. zsmu.edu.uaresearchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. scispace.comnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com For triazole derivatives, these maps help identify regions with negative potential, typically around the nitrogen atoms of the triazole ring, which are susceptible to electrophilic interactions and play a key role in binding to biological receptors. zsmu.edu.ua NBO (Natural Bond Orbital) analysis can reveal details about intramolecular interactions, such as hydrogen bonding and charge transfer, which contribute to the molecule's stability. scispace.com

Table 1: Representative Electronic Properties of Triazole Derivatives Calculated by DFT

| Property | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts reactivity in oxidation reactions and interactions with electron-deficient species. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts reactivity in reduction reactions and interactions with electron-rich species. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a large gap implies high stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron density distribution, identifying sites for electrophilic and nucleophilic attack. scispace.com |

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug design to screen potential drug candidates and elucidate their mechanism of action at a molecular level.

For derivatives of the 1,2,4-triazole scaffold, docking studies have been performed against a wide array of biological targets to explore their potential as therapeutic agents. These targets include enzymes and receptors implicated in cancer, microbial infections, and inflammation. nih.govijper.orgnih.gov The primary goal of docking is to calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. ijper.org

Docking simulations also provide detailed three-dimensional models of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding. nih.govnih.gov For example, studies on triazole derivatives have shown that the nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of the target protein. nih.gov These insights are crucial for structure-activity relationship (SAR) studies and for designing new analogues with improved binding affinity and selectivity.

Table 2: Example Molecular Docking Results for Triazole Derivatives Against Various Targets

| Compound Class | Protein Target | Biological Activity | Key Interactions Noted |

| 1,2,4-Triazole-Acetamides | Anti-cancer target (unspecified) | Anticancer | Interaction with active site amino acids. nih.gov |

| Triazole-Thiol Derivatives | Fungal Cytochrome P450 | Antifungal | Binding within the enzyme's active site. researchgate.net |

| 1,2,4-Triazole Hybrids | Aromatase (CYP19A1) | Anticancer (Breast Cancer) | H-bonding, π-π stacking, hydrophobic interactions. nih.gov |

| Triazole-Schiff Bases | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding and hydrophobic interactions. mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, providing insights into the conformational stability of the complex and the dynamics of the interactions. mdpi.com

In the context of 1,2,4-triazole derivatives, MD simulations are performed on the top-ranked poses obtained from molecular docking. pensoft.net These simulations can validate the stability of the predicted binding mode. By monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can assess whether the ligand remains stably bound within the active site. pensoft.net

MD simulations also allow for a more detailed analysis of the interaction patterns, including the persistence of hydrogen bonds and changes in protein conformation upon ligand binding. mdpi.com This information is valuable for understanding the flexibility of both the ligand and the receptor, which can influence binding affinity. Furthermore, advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. physchemres.org For 1,2,4-triazole derivatives, 3D-QSAR studies are used to develop predictive models for activities such as anticancer and anti-inflammatory effects. mdpi.comnih.gov

In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and molecular fields (steric and electrostatic) are calculated around them. nih.gov Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity. The resulting model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a contour map might indicate that adding a bulky group or an electronegative group at a specific position on the triazole scaffold would be beneficial for activity. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation, using statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A robust QSAR model serves as a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. physchemres.orgindexcopernicus.com

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For scaffolds like 1,2,4-triazole, virtual screening can be used to identify novel derivatives with potential therapeutic activity. nih.gov The process often starts with docking-based screening, where all compounds in a library are docked into the target's active site, and those with the best scores are selected for further investigation. cal-tek.eu

De novo design strategies take computational drug design a step further by building novel molecules from scratch or by modifying existing scaffolds. nih.gov Based on the structural information of the receptor's active site, algorithms can place fragments and link them together to create new chemical entities that are predicted to have high binding affinity. For the 5-(2-chlorophenyl)-1H-1,2,4-triazole scaffold, these strategies could be employed to design novel analogues by exploring different substituents on the phenyl and triazole rings to optimize interactions with a specific target. nih.gov

In Silico Pharmacokinetic Profiling (ADME Prediction)

In addition to having high biological activity, a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME profiling uses computational models to estimate these properties based on the molecular structure. nih.govnih.gov

For 1,2,4-triazole derivatives, various ADME parameters are routinely calculated. These include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". pensoft.netjaptronline.com Other predicted properties include aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. nih.govnih.gov These in silico predictions help guide the selection and optimization of compounds to ensure they have a suitable pharmacokinetic profile for in vivo efficacy. researchgate.net

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates

| Parameter | Description | Importance in Drug Design |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and absorption; often preferred to be < 500 Da. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. |

| H-bond Donors/Acceptors | Number of hydrogen bond donors and acceptors in the molecule. | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | The predicted solubility of the compound in water. | Crucial for absorption and formulation. |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Essential for orally administered drugs. |

| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Important for CNS-targeting drugs, and for avoiding CNS side effects in others. |

Strategic Derivatization and Molecular Hybridization for Enhanced Bioactive Compounds

Conjugation of 5-(2-chlorophenyl)-1H-1,2,4-triazole with Other Bioactive Heterocycles (e.g., Indole (B1671886), Thiazolidine, Pyrazole (B372694), Benzimidazole)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful technique to create hybrid compounds with potentially improved affinity, efficacy, and selectivity. The 1,2,4-triazole (B32235) nucleus, particularly when substituted with a 2-chlorophenyl group, has been successfully conjugated with various other bioactive heterocyclic systems.

Benzimidazole (B57391): The fusion of 1,2,4-triazole and benzimidazole moieties has yielded compounds with significant biological potential. These hybrid molecules are of interest due to the broad-spectrum activities associated with both parent heterocycles. mdpi.com Synthetic strategies often involve multi-step reactions to connect the two heterocyclic rings. acs.orgnih.gov For example, studies have explored the antifungal effects of benzimidazole-1,2,4-triazole derivatives, with some compounds showing potent activity against various Candida species. acs.orgnih.gov The structural variations on these hybrids, such as substitutions on the benzimidazole ring, can significantly influence their biological activity. mdpi.com

Thiazolidine: The combination of the 1,2,4-triazole ring with a thiazolidine-2,4-dione nucleus has been investigated to develop new therapeutic agents. nih.gov A series of hybrid compounds connecting these two moieties via a linker have been synthesized and evaluated for their antifungal properties, with some derivatives exhibiting minimum inhibitory concentration (MIC) values superior to commercial azole drugs against pathogenic fungi. nih.gov

Pyrazole: Pyrazole derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comsemanticscholar.org Hybrid molecules incorporating both pyrazole and 1,2,4-triazole scaffolds have been designed as potential multi-target agents. nih.gov For instance, novel pyrazole-fused triazole hybrids have been synthesized and evaluated for their anticancer activity. jocpr.com Phenylpyrazolone-1,2,3-triazole hybrids have also been developed, with some derivatives showing potent inhibitory activity against the SARS-CoV-2 main protease. mdpi.com

Indole: The indole nucleus is a key component of many biologically active compounds. Hybrid structures linking indole and 1,2,4-triazole have been synthesized and screened for their cytotoxic activities. nih.gov One synthetic approach involves the alkylation of an indole-linked 1,2,4-triazole-3-thione with 2-bromo-N-arylacetamides to produce the target hybrid compounds. nih.gov These derivatives have been evaluated as potential tubulin polymerization inhibitors with anticancer activity. researchgate.netrsc.org

Table 1: Examples of Bioactive Triazole Hybrid Compounds

| Heterocycle Conjugate | Target/Activity | Key Findings |

|---|---|---|

| Benzimidazole | Antifungal (Candida sp.) | Fluoro or chloro substitution at the C-5 position of benzimidazole significantly increases antifungal activity. mdpi.comnih.gov |

| Thiazolidine-2,4-dione | Antifungal | Some hybrid compounds showed MIC values as low as 0.003 µg/mL, surpassing commercial azole drugs. nih.gov |

| Pyrazole | Anticancer (Liver Cancer) | Schiff bases of pyrazole-triazole hybrids were found to be more active than the corresponding Mannich bases in MTT assays. jocpr.com |

| Indole | Anticancer (Tubulin Inhibition) | Indole-1,2,4-triazole hybrids have been designed as potent tubulin polymerization inhibitors. researchgate.netrsc.org |

Rational Design of Hybrid Compounds for Multi-Targeted Therapies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates therapies that can modulate multiple biological targets simultaneously. nih.govnih.gov The rational design of multi-target-directed ligands (MTDLs) based on the 1,2,4-triazole scaffold is an emerging strategy to address this challenge. nih.gov This approach leverages molecular hybridization to combine pharmacophoric elements that interact with different targets into a single molecule. nih.gov

The design process often begins by identifying key pharmacophoric features of known inhibitors for different targets. nih.gov For example, in designing anticancer agents, the 1,2,4-triazole ring can act as a crucial scaffold that binds to an enzyme's active site, while other parts of the molecule are designed to interact with secondary binding pockets or other protein targets. nih.gov This strategy has been applied to develop novel 1,2,4-triazole derivatives with potential applications in treating Alzheimer's disease by targeting hallmarks such as Aβ aggregation, metal dys-homeostasis, and oxidative stress. nih.gov Similarly, hybrid compounds containing the 1,2,4-triazine (B1199460) scaffold have been developed as multifunctional ligands against Alzheimer's disease. nih.gov

In cancer therapy, triazole derivatives have been designed to target multiple pathways. For instance, new 1,2,3-triazole/1,2,4-triazole hybrids have been synthesized to act as selective COX-2 inhibitors and also target other enzymes like aromatase, EGFR, and B-RAFV600E, demonstrating a multi-targeted approach to anti-inflammatory and anti-proliferative activities. nih.gov

Table 2: Multi-Targeted Therapies Involving Triazole Hybrids

| Hybrid Scaffold | Disease Target | Multiple Mechanisms/Targets |

|---|---|---|

| Triazole-based compounds | Alzheimer's Disease | Inhibition of Aβ42 aggregation, metal chelation, reduction of reactive oxygen species (ROS). nih.gov |

| 1,2,3-Triazole/1,2,4-Triazole | Cancer/Inflammation | Selective COX-2 inhibition, Aromatase inhibition, EGFR & B-RAFV600E inhibition. nih.gov |

| 3-hydrazinyl-1,2,4-triazine | Alzheimer's Disease | BACE1 inhibition, neuroprotection against amyloid β peptide toxicity, metal chelation, antioxidant activity. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for lead optimization and the discovery of novel chemotypes with improved properties. bhsai.org Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original lead by maintaining key pharmacophoric interactions with the target. bhsai.orgnih.gov This can lead to compounds with better ADME (absorption, distribution, metabolism, and excretion) properties, reduced toxicity, or novel intellectual property.

For the this compound core, scaffold hopping could involve replacing the 1,2,4-triazole ring with other five- or six-membered heterocycles that can present the 2-chlorophenyl group and other substituents in a similar spatial orientation. nih.gov For instance, replacing an imidazopyridine scaffold with a 1,2,4-triazolopyridine has been shown to block a site of metabolism and improve metabolic stability.

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.comestranky.sk This strategy is used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.com A classic example is the replacement of a carboxylic acid group with a tetrazole ring. In the context of the this compound scaffold, bioisosteric replacements could be applied to the 2-chlorophenyl ring or other substituents. For example, replacing a phenyl ring with a pyridyl or thiophene (B33073) ring is a common bioisosteric strategy. cambridgemedchemconsulting.comresearchgate.net The 1,2,4-oxadiazole (B8745197) heterocycle has been used as a bioisostere of an amide group in the design of new pesticidal compounds. nih.gov The structural transformation of a carboxylic group into a 5-ene-thiazolo[3,2-b] acs.orgnih.govnih.govtriazole-6(5H)-one moiety has also been proposed as a bioisosteric replacement pathway. nih.gov

Table 3: Potential Bioisosteric Replacements for Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Effect |

|---|---|---|

| -F | -OH, -NH₂, -CH₃ | Modify hydrogen bonding and lipophilicity. cambridgemedchemconsulting.com |

| -Cl | -Br, -CF₃, -CN | Alter size, electronics, and metabolic stability. cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene | Introduce polarity, alter metabolism, improve solubility. cambridgemedchemconsulting.comresearchgate.net |

| -CH= (in a ring) | -N= (in a ring) | Change hydrogen bonding potential and electronics. cambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability and cell permeability. nih.gov |

| 1H-1,2,3-Triazole | 1H-Tetrazole | Can enhance biological activity, as seen in anti-leukemic compounds. nih.gov |

Future Perspectives and Emerging Avenues in 5 2 Chlorophenyl 1h 1,2,4 Triazole Research

Development of Novel Synthetic Methodologies with Green Chemistry Principles